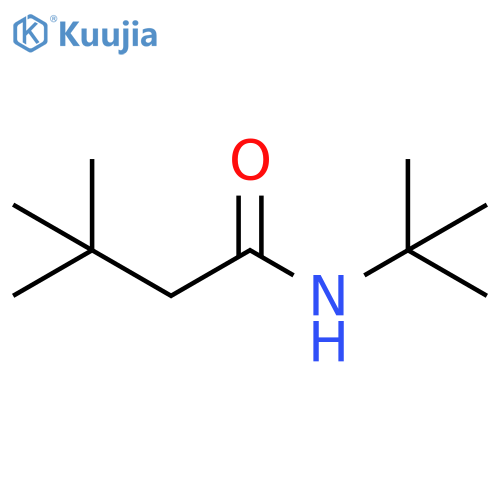Cas no 49633-54-7 (Butanamide, N-(1,1-dimethylethyl)-3,3-dimethyl-)

49633-54-7 structure
商品名:Butanamide, N-(1,1-dimethylethyl)-3,3-dimethyl-
CAS番号:49633-54-7
MF:C10H21NO
メガワット:171.279843091965
CID:5688142
Butanamide, N-(1,1-dimethylethyl)-3,3-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Butanamide, N-(1,1-dimethylethyl)-3,3-dimethyl-
-
- インチ: 1S/C10H21NO/c1-9(2,3)7-8(12)11-10(4,5)6/h7H2,1-6H3,(H,11,12)
- InChIKey: CMRASKBYBRCSJM-UHFFFAOYSA-N
- ほほえんだ: C(NC(C)(C)C)(=O)CC(C)(C)C
じっけんとくせい
- 密度みつど: 0.857±0.06 g/cm3(Predicted)
- ふってん: 233.8±8.0 °C(Predicted)
- 酸性度係数(pKa): 16.47±0.46(Predicted)
Butanamide, N-(1,1-dimethylethyl)-3,3-dimethyl- 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
49633-54-7 (Butanamide, N-(1,1-dimethylethyl)-3,3-dimethyl-) 関連製品
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
